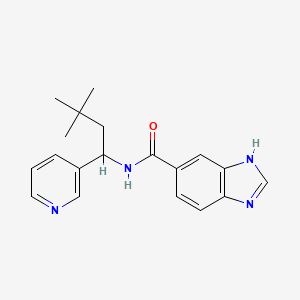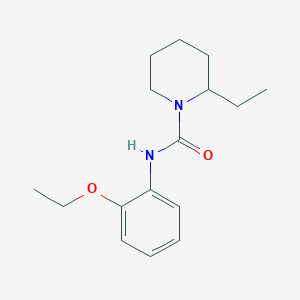
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties such as anti-inflammatory and anti-cancer activities, making it a subject of interest for researchers in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves its binding to specific targets in the body such as enzymes and receptors. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the development of various inflammatory diseases. Additionally, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions that could be explored in the study of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could be conducted to explore the potential side effects of this compound and to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves the reaction of 3,3-dimethyl-1-pyridin-3-ylbutan-1-amine with 1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)10-17(14-5-4-8-20-11-14)23-18(24)13-6-7-15-16(9-13)22-12-21-15/h4-9,11-12,17H,10H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWZZMOHSPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)



![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)

